An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid
An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, a molecule of interest in various scientific domains. This document outlines its chemical properties, synthesis protocols, and known biological significance, presenting the information in a structured and accessible format for laboratory and research applications.
Chemical and Physical Properties
1-Hydroxy-1-cyclopropanecarboxylic acid is a solid organic compound.[1] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.
| Property | Value | Source |
| CAS Number | 17994-25-1 | [1][2][3][4] |
| Molecular Formula | C₄H₆O₃ | [2][4] |
| Molecular Weight | 102.09 g/mol | [1][2][4] |
| Melting Point | 108-110 °C | [1][4] |
| Appearance | Solid | [1] |
| IUPAC Name | 1-hydroxycyclopropane-1-carboxylic acid | [2] |
| InChI Key | GQXURJDNDYACGE-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CC1(C(=O)O)O | [2] |
Synthesis Protocols
Multiple synthetic routes for 1-Hydroxy-1-cyclopropanecarboxylic acid have been documented. Below are detailed experimental protocols for two distinct methods.
2.1. Method 1: Hydrolysis of a Precursor
This method involves the hydrolysis of a precursor compound using lithium hydroxide in a mixed solvent system.
Experimental Protocol:
-
Dissolution: Dissolve 900.0g (7.76 mol, 1.0 eq) of the starting compound (Compound 2) in 9L of a 5:2 mixture of tetrahydrofuran and water.[5]
-
Reagent Addition: Add 1862.4g (77.6 mol, 10 eq) of lithium hydroxide to the solution in batches.[5]
-
Reaction: Heat the reaction mixture to 30°C in an oil bath and maintain for 12 hours.[5]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 5-6 using a 2N aqueous hydrochloric acid solution.[5]
-
Extraction: Perform liquid-liquid extraction three times using 5L of ethyl acetate for each extraction.[5]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase to yield the final product.[5]
The reported yield for this method is 85.2%, resulting in 673.2g (6.6 mol) of 1-Hydroxy-1-cyclopropanecarboxylic acid as a white solid.[5]
Caption: Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic acid via hydrolysis.
2.2. Method 2: From 1-Aminocyclopropyl Formate
This patented method utilizes commercially available 1-aminocyclopropyl formate as the starting material and involves a two-step reaction process. The overall yield is reported to be in the range of 60-70%.[6]
Experimental Protocol:
Step 1: Synthesis of 1-Hydroxycyclopropyl Formate
-
Dissolution: Dissolve 1-aminocyclopropyl formate (Compound 1) in an aqueous solution of sulfuric acid, with a molar ratio of sulfuric acid to Compound 1 of 1.0-1.1:1.[6]
-
Cooling: Cool the solution to 0-5°C in an ice bath.[6]
-
Diazotization: Add a sodium nitrite solution to the reaction mixture. The molar ratio of sodium nitrite to Compound 1 should be 1.0-1.1:1.[6]
-
Reaction: Allow the reaction to proceed for 0.5-1 hour at a temperature of 15-30°C to generate 1-hydroxycyclopropyl formate (Compound 2).[6]
Step 2: Deprotection to 1-Hydroxycyclopropanecarboxylic Acid
-
Ester Hydrolysis: Remove the ester protecting group from the 1-hydroxycyclopropyl formate obtained in Step 1 to yield 1-hydroxycyclopropanecarboxylic acid (Compound 3).[6]
-
Purification: The final product can be obtained with high purity through simple extraction and concentration.[6]
Caption: Two-step synthesis from 1-aminocyclopropyl formate.
Biological Activity and Applications
Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and use as conformationally restricted amino acid mimics.[7] While specific signaling pathways for 1-hydroxy-1-cyclopropanecarboxylic acid are not extensively detailed in the literature, related compounds show significant biological effects. For instance, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid acts as a moderate inhibitor of dihydroxy acid dehydratase.[7]
Derivatives of cyclopropanecarboxylic acid are also being explored as potential therapeutics. Some are investigated as inhibitors of O-Acetylserine Sulfhydrylase (OASS), which could serve as adjuvants to enhance the efficacy of antibiotics like colistin against Gram-negative bacteria. Furthermore, certain cyclopropane carboxylic acid derivatives are being developed for the treatment of respiratory diseases and inflammation through the inhibition of leukotriene C4 synthase.[8]
Safety and Handling
Hazard Identification:
1-Hydroxy-1-cyclopropanecarboxylic acid is classified as a hazardous substance.[9]
-
GHS Hazard Statements:
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[9] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[1][9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[9]
-
Storage:
Store in a well-ventilated place and keep the container tightly closed.[9] It is classified under Storage Class 11 for combustible solids.[1]
| Hazard Classification | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Warning | Warning |
| Eye Irritation (Category 2) | Warning | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | Warning |
References
- 1. 1-Hydroxy-1-cyclopropanecarboxylic acid 97 17994-25-1 [sigmaaldrich.com]
- 2. 1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hydroxy-1-cyclopropanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. 17994-25-1 CAS MSDS (1-Hydroxy-1-cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Hydroxy-1-cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
